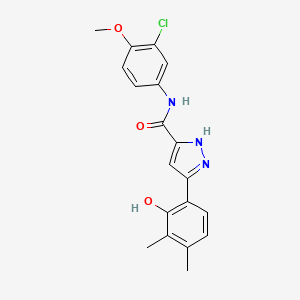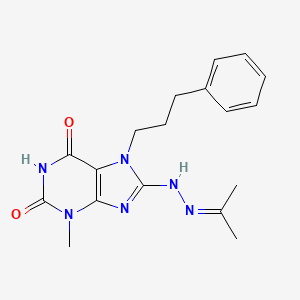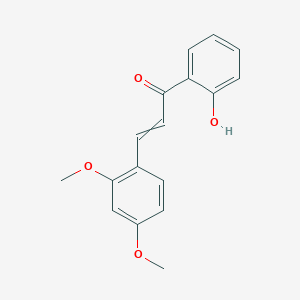
N-(N(sup 2)-((6,7-Dimethoxy-2-naphthalenyl)sulfonyl)-L-arginyl)-N-(2-methoxyethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a triblock copolymer consisting of a central hydrophobic block of polypropylene glycol flanked by two hydrophilic blocks of polyethylene glycol . This compound is widely used in various industries due to its unique properties, including its ability to form gels at body temperature and its excellent solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Poloxamer 407 is synthesized through the polymerization of ethylene oxide and propylene oxide . The process involves the sequential addition of these monomers to form the triblock structure. The reaction conditions typically include the use of a catalyst, such as potassium hydroxide, and controlled temperature and pressure to ensure the desired molecular weight and block lengths are achieved .
Industrial Production Methods
In industrial settings, the production of Poloxamer 407 involves large-scale polymerization reactors where the monomers are added in a controlled manner. The reaction mixture is then purified to remove any unreacted monomers and by-products. The final product is typically obtained as a white powder, which is then subjected to quality control tests to ensure it meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Poloxamer 407 primarily undergoes physical interactions rather than chemical reactions due to its stable polymeric structure. it can participate in various processes such as emulsification, solubilization, and gel formation .
Common Reagents and Conditions
The common reagents used with Poloxamer 407 include water, organic solvents, and other surfactants. The conditions for these processes are typically mild, involving room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the use of Poloxamer 407 are emulsions, gels, and micelles. These products are utilized in various applications, including drug delivery systems, cosmetics, and personal care products .
Aplicaciones Científicas De Investigación
Poloxamer 407 has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.
Mecanismo De Acción
Poloxamer 407 exerts its effects through its unique amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic substances . At low temperatures, Poloxamer 407 molecules exist as individual unimers surrounded by a hydration layer. As the temperature increases, the hydrophobic interactions among the polypropylene glycol blocks lead to the formation of micelles . This micellization process is responsible for its surfactant properties and its ability to form gels at body temperature .
Comparación Con Compuestos Similares
Poloxamer 407 is compared with other poloxamers such as Poloxamer 188, Poloxamer 105, and Poloxamer 108 . While all these compounds share a similar triblock copolymer structure, Poloxamer 407 is unique due to its specific block lengths and molecular weight, which confer its distinctive thermogelling properties . This makes it particularly suitable for applications requiring temperature-sensitive gel formation, such as drug delivery and bioprinting .
Propiedades
Número CAS |
66935-36-2 |
|---|---|
Fórmula molecular |
C23H33N5O8S |
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
2-[[(2S)-5-(diaminomethylideneamino)-2-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]pentanoyl]-(2-methoxyethyl)amino]acetic acid |
InChI |
InChI=1S/C23H33N5O8S/c1-34-10-9-28(14-21(29)30)22(31)18(5-4-8-26-23(24)25)27-37(32,33)17-7-6-15-12-19(35-2)20(36-3)13-16(15)11-17/h6-7,11-13,18,27H,4-5,8-10,14H2,1-3H3,(H,29,30)(H4,24,25,26)/t18-/m0/s1 |
Clave InChI |
NWPBDBZSRAXKBY-SFHVURJKSA-N |
SMILES isomérico |
COCCN(CC(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C1=CC2=CC(=C(C=C2C=C1)OC)OC |
SMILES canónico |
COCCN(CC(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C1=CC2=CC(=C(C=C2C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14098751.png)
![8-Benzyloxy-6-methoxy-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B14098752.png)
![2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B14098757.png)
![Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate](/img/structure/B14098758.png)

![3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14098767.png)


![1-(4-Ethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098784.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14098831.png)
![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14098839.png)
![7-Chloro-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098842.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14098845.png)
